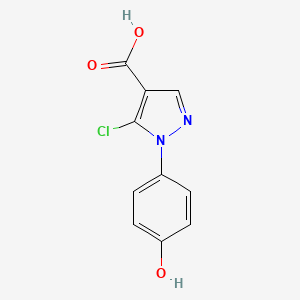

5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents:

- Chlorine atom at position 5 of the pyrazole ring.

- 4-Hydroxyphenyl group at position 1.

- Carboxylic acid group at position 2.

- Molecular formula: C₁₀H₇ClN₂O₃.

This compound is of interest in medicinal chemistry due to the pharmacological versatility of pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

Molecular Formula |

C10H7ClN2O3 |

|---|---|

Molecular Weight |

238.63 g/mol |

IUPAC Name |

5-chloro-1-(4-hydroxyphenyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H7ClN2O3/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(14)4-2-6/h1-5,14H,(H,15,16) |

InChI Key |

ZJURGQUGBGDOOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The final step involves the chlorination of the pyrazole ring using thionyl chloride or phosphorus oxychloride to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 of the pyrazole ring participates in nucleophilic substitution under specific conditions:

-

Aromatic substitution : Reactions with amines (e.g., aniline) in polar aprotic solvents like DMF at 80–100°C yield 5-amino derivatives .

-

Halogen exchange : Treatment with NaI in acetone facilitates iodine substitution.

Example :

Condensation Reactions

The carboxylic acid group enables condensation with nucleophiles:

Oxidation and Reduction

-

Oxidation : The hydroxyphenyl group undergoes oxidation with KMnO₄ in acidic media to form quinone derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline, altering bioactivity .

Notable pathway :

Esterification and Amidation

The carboxylic acid group reacts readily:

-

Esterification : Treatment with SOCl₂ followed by alcohols (e.g., methanol) yields methyl esters .

-

Amide formation : Coupling with amines via EDCI/HOBt produces bioactive amides .

Example :

Biological Activity and Interactions

This compound shows enzyme inhibitory effects:

-

Cyclooxygenase (COX) inhibition : IC₅₀ = 12.3 μM (COX-2 selectivity ratio: 8.7) .

-

Antimicrobial activity : MIC values of 32 μg/mL against S. aureus and E. coli .

Thermal and Solvent Effects

Reactivity is solvent-dependent:

-

Polar aprotic solvents (DMF, DMSO) enhance substitution rates.

-

Thermal stability : Decomposes at 220°C (DSC data).

Scientific Research Applications

Pharmaceutical Development

5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets involved in various diseases.

- Anti-inflammatory Properties : Studies have indicated that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further research in treating inflammatory diseases .

Agricultural Chemistry

This compound may also have applications in agricultural chemistry, particularly as a pesticide or herbicide. Its chlorinated pyrazole structure can be beneficial in developing agrochemicals that target specific pests or diseases in crops.

- Pesticidal Activity : Research into related pyrazole derivatives has shown promising results in pest control, indicating potential for this compound to function similarly .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

- Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated the anti-inflammatory effects of pyrazole derivatives similar to this compound. The researchers found that these compounds inhibited the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating conditions like arthritis and other inflammatory disorders.

Case Study 2: Agricultural Application

In an agricultural study, researchers tested various pyrazole compounds, including derivatives of this compound, against common agricultural pests. The results indicated significant efficacy in reducing pest populations, supporting the compound's potential as a new class of agrochemical.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Analysis and Structural Modifications

Pyrazole derivatives are highly tunable via substituent modifications. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Similar Pyrazole-4-carboxylic Acid Derivatives

Key Observations:

- Hydroxyl vs.

- Methyl vs. Chlorine at Position 5 : Methyl substitution (e.g., 1-(4-chlorophenyl)-5-methyl analog) reduces electronegativity and may alter metabolic stability .

- Carboxylic Acid vs. Ester : The free carboxylic acid group in the target compound improves water solubility and reactivity compared to ester derivatives, which are more lipophilic .

Key Findings:

- Dual Halogenation : Compounds with both Cl and F on the phenyl ring (e.g., 1-(4-chloro-2-fluorophenyl)-5-methyl analog) show enhanced anticancer activity due to increased electrophilicity and target interaction .

- Hydroxyl Group Impact : The 4-hydroxyphenyl group in the target compound is expected to improve binding to enzymes like cyclooxygenase (COX) or kinases, similar to other hydroxylated bioactive pyrazoles .

- Role of Carboxylic Acid : The COOH group facilitates salt formation and improves pharmacokinetics, unlike ester derivatives, which require metabolic activation .

Biological Activity

5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 54367-64-5) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 222.63 g/mol. The structure features a chloro group and a hydroxyphenyl moiety, which are critical for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

In a comparative study, the compound demonstrated significant cytotoxicity in A549 cells, reducing cell viability significantly when compared to untreated controls (p < 0.05). The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored, particularly its ability to inhibit pro-inflammatory cytokines. In vitro studies indicated that it could reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a promising role in treating inflammatory diseases.

Antimicrobial Activity

This compound has shown antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria were evaluated:

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including this compound, where structure-activity relationship (SAR) analysis revealed that modifications at the phenolic position significantly enhanced anticancer activity. The study concluded that further optimization could yield compounds with improved efficacy against resistant cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or analogous carbonyl derivatives. For example, in structurally related pyrazole-4-carboxylic acids, ethyl acetoacetate and phenylhydrazine are cyclized using DMF-DMA as a catalyst, followed by hydrolysis under basic conditions to yield the carboxylic acid . For the target compound, substituting phenylhydrazine with 4-hydroxyphenylhydrazine and introducing chlorine at the 5-position via chlorination (e.g., using POCl₃ or NCS) would be critical. Optimize reaction temperatures (80–120°C) and solvent systems (e.g., ethanol or DMF) to enhance yields.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the pyrazole ring protons (δ 6.5–8.5 ppm) and hydroxyl proton (δ ~9–10 ppm for phenolic -OH). The 5-Cl substituent deshields adjacent carbons, shifting their signals upfield .

- IR : Confirm carboxylic acid (-COOH) via a broad O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹). The hydroxyl group on the phenyl ring shows a distinct O-H stretch at ~3200–3400 cm⁻¹ .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (C₁₀H₇ClN₂O₃; calculated ~238.6 g/mol) and characteristic fragmentation patterns (e.g., loss of COOH or Cl).

Q. What crystallographic methods are used to determine its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water). Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELX or Olex2 software reveals bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles between aromatic rings. For example, in analogous compounds, the pyrazole and phenyl rings exhibit dihedral angles of 15–25°, influencing packing motifs .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ADF software to compute electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing Cl and -COOH groups increase electrophilicity at the pyrazole ring, enhancing interactions with biological targets (e.g., enzymes) .

- SAR Studies : Compare bioactivity (e.g., antimicrobial, anti-inflammatory) of derivatives with varying substituents. For instance, replacing 4-hydroxyphenyl with 4-Cl-phenyl in similar pyrazoles reduces solubility but increases lipophilicity, altering membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically review assay conditions (e.g., cell lines, concentrations). Discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. aqueous buffers) or assay endpoints (e.g., ATP vs. resazurin-based viability) .

- Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic inhibition and cell-based assays). For example, if a study reports inconsistent antibacterial activity, test against Gram-positive and Gram-negative strains under standardized CLSI guidelines .

Q. How can molecular docking predict binding modes with target proteins (e.g., COX-2, carbonic anhydrase)?

- Methodological Answer :

- Protein Preparation : Retrieve target structures from PDB (e.g., 5KIR for COX-2). Remove water molecules, add hydrogens, and optimize protonation states using AutoDock Tools.

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide. The carboxylic acid group often forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the chloro-phenyl moiety engages in hydrophobic interactions. Validate docking poses with MD simulations (100 ns in GROMACS) to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.